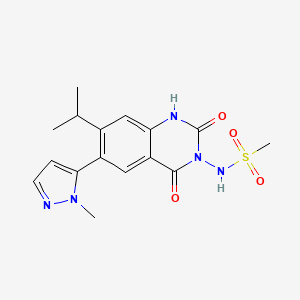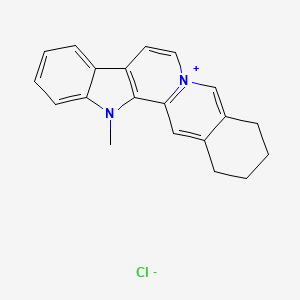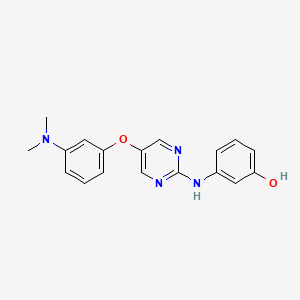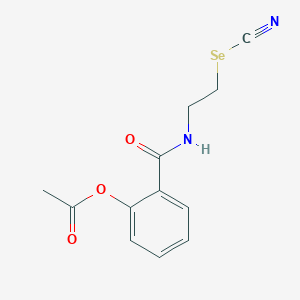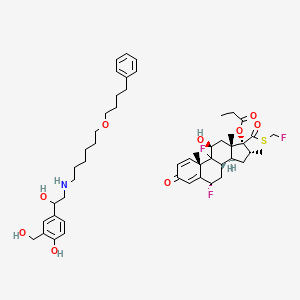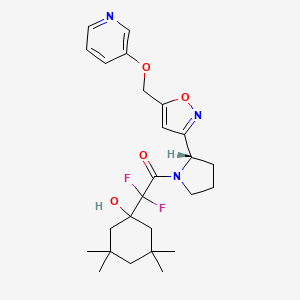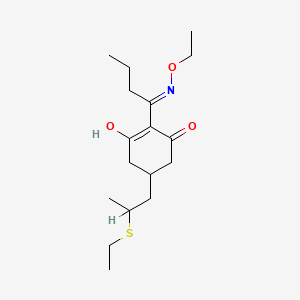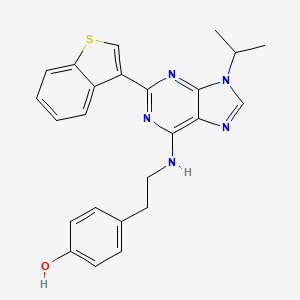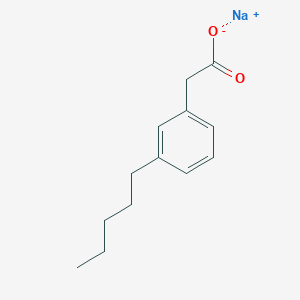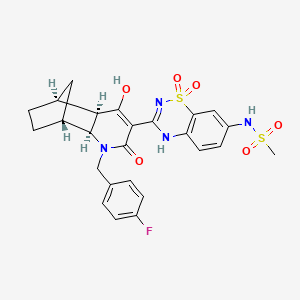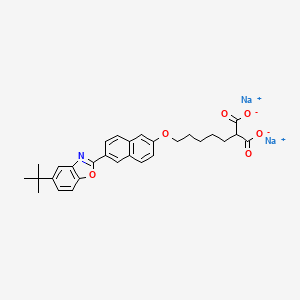
SK-216
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Suppression of Lung Metastasis in Osteosarcoma
Inhibition of Matrix Metalloproteinase-13 (MMP-13) Secretion
143B cells treated with SK-216 exhibited reduced matrix metalloproteinase-13 (MMP-13) secretion in a dose-dependent manner . MMP-13 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Downregulation of PAI-1 Expression in Primary Tumors
Suppression of Tumor Growth
Although SK-216 primarily suppresses lung metastasis, it has also been found to reduce the size of subcutaneous tumors . This suggests that SK-216 could have a broader impact on tumor growth and development .
Inhibition of Angiogenesis
SK-216 has been found to reduce the extent of angiogenesis in tumors . Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of tumors .
Inhibition of VEGF-Induced Migration
SK-216 inhibits VEGF-induced migration and tube formation by human umbilical vein endothelial cells in vitro . This suggests that SK-216 could potentially be used to inhibit the migration of endothelial cells, thereby suppressing angiogenesis and the spread of tumors .
Zukünftige Richtungen
The reduction of angiogenesis in tumors by SK-216 raises the possibility that SK-216 could be used as an alternative antiangiogenic agent . The systemic administration of SK-216 exerts an antitumor effect, suggesting that it may serve as a novel drug to prevent lung metastasis in human osteosarcoma .
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
SK-216 treatment results in reduced matrix metalloproteinase-13 (MMP-13) secretion in a dose-dependent manner . Moreover, it has been shown to suppress lung metastases without influencing the proliferative activity of the tumor cells in the primary lesions . These results indicate that SK-216 may serve as a novel drug to prevent lung metastasis in human osteosarcoma .
Action Environment
Eigenschaften
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NNa2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 52916994 | |
Q & A
Q1: What is the primary mechanism of action of SK-216?
A: SK-216 functions as a specific inhibitor of plasminogen activator inhibitor-1 (PAI-1). [, , ] By inhibiting PAI-1, SK-216 effectively reduces the inhibition of plasminogen activators, ultimately impacting downstream processes such as tumor angiogenesis and metastasis. [, ]
Q2: How does SK-216 impact the epithelial-mesenchymal transition (EMT) process?
A: Research suggests that SK-216 can attenuate transforming growth factor-β (TGF-β)-dependent EMT. [] This effect was observed in both human alveolar epithelial A549 cells and murine epithelial LA-4 cells, suggesting a potential role for SK-216 in mitigating fibrotic processes driven by EMT. []
Q3: What is the role of SK-216 in tumor growth and metastasis?
A: Studies have shown that SK-216 demonstrates significant anti-tumor activity by limiting both tumor growth and lung metastasis formation. [, ] This effect is likely attributed to its ability to reduce tumor angiogenesis, a process crucial for tumor development and spread. [, ]
Q4: Is the anti-tumor effect of SK-216 dependent on the tumor's PAI-1 production?
A: Interestingly, research suggests that the anti-tumor efficacy of SK-216 is primarily mediated through its interaction with host PAI-1 rather than tumor-derived PAI-1. [] This finding highlights the importance of the tumor microenvironment and host factors in the effectiveness of SK-216. []
Q5: What evidence exists for the in vivo efficacy of SK-216 in fibrotic diseases?
A: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of SK-216 demonstrated a reduction in the severity of fibrosis. [] This finding supports the potential therapeutic application of SK-216 in combating fibrotic diseases. []
Q6: Are there other potential applications of SK-216 besides cancer and fibrosis?
A: Research indicates that SK-216 might play a role in suppressing intestinal polyp formation. [] In Min mice, a model for intestinal polyp development, SK-216 administration significantly reduced both the number of polyps and serum triglyceride levels, suggesting a potential application in colorectal cancer chemoprevention. []
Q7: What are the limitations in the current understanding of SK-216?
A: While existing research offers valuable insights into the biological activity of SK-216, further investigations are necessary to fully elucidate its precise mechanisms of action, particularly regarding the intricate interplay between TGF-β and PAI-1 in fibrotic processes. [] Additionally, more comprehensive studies are needed to determine the optimal dosage, long-term effects, and potential toxicity of SK-216 for its translation into clinical practice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

